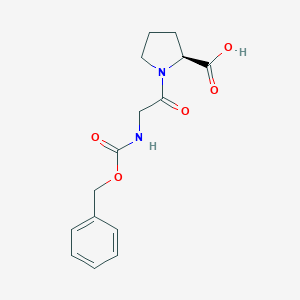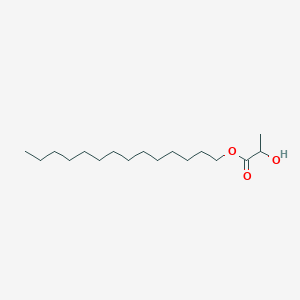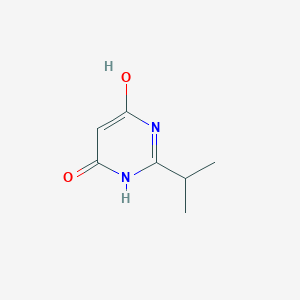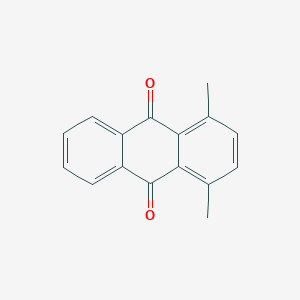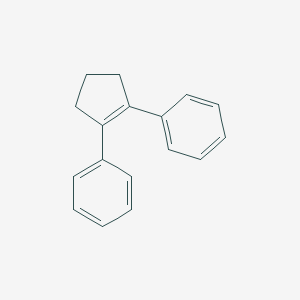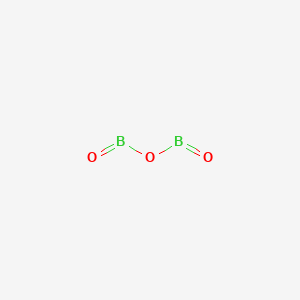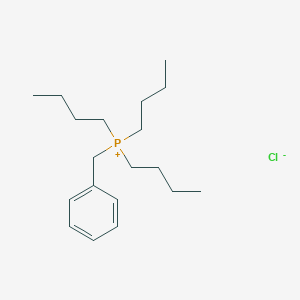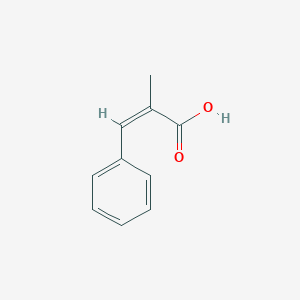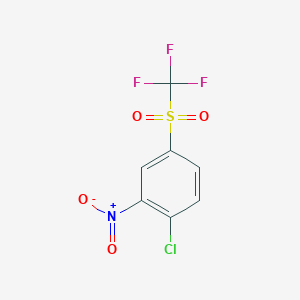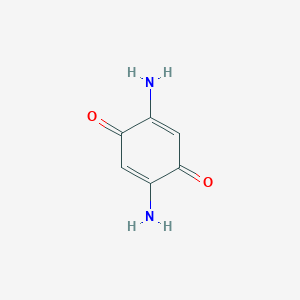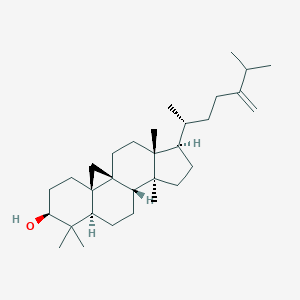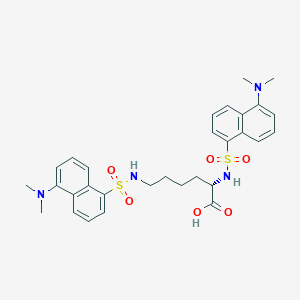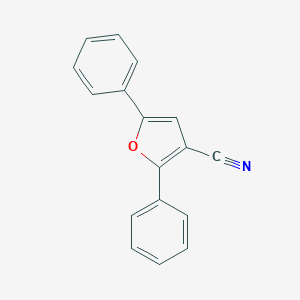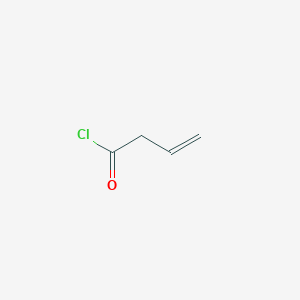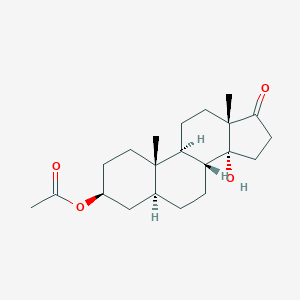
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)-, commonly known as 3β-acetoxy-5α-androstan-17-one or 3β-acetoxy-5α-androstane-17-one, is a synthetic steroid hormone. It is a derivative of dihydrotestosterone (DHT) and has been widely used in scientific research due to its unique chemical properties and biological effects.
科学研究应用
3β-acetoxy-5α-androstan-17-one has been used in various scientific research applications, including:
1. Hormone receptor binding studies: 3β-acetoxy-5α-androstan-17-one has been shown to bind to androgen and progesterone receptors with high affinity. It has also been used as a reference compound for the development of new hormone receptor ligands.
2. Steroid metabolism studies: 3β-acetoxy-5α-androstan-17-one is a metabolite of DHT, which is an important steroid hormone involved in male sexual development and function. The study of DHT metabolism and its derivatives can provide insights into the regulation of androgen signaling pathways.
3. Cancer research: 3β-acetoxy-5α-androstan-17-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. It has also been used as a reference compound for the development of new anticancer drugs.
作用机制
The mechanism of action of 3β-acetoxy-5α-androstan-17-one is not fully understood, but it is believed to involve the modulation of hormone receptor signaling pathways. It has been shown to act as an agonist for androgen and progesterone receptors, leading to the activation of downstream signaling pathways. It has also been shown to inhibit the activity of aromatase, an enzyme involved in the conversion of androgens to estrogens.
生化和生理效应
The biochemical and physiological effects of 3β-acetoxy-5α-androstan-17-one are diverse and depend on the specific experimental conditions and cell types used. Some of the reported effects include:
1. Stimulation of cell growth and differentiation: 3β-acetoxy-5α-androstan-17-one has been shown to stimulate the growth and differentiation of various cell types, including muscle cells, bone cells, and neuronal cells.
2. Inhibition of cell proliferation: 3β-acetoxy-5α-androstan-17-one has been shown to inhibit the proliferation of various cancer cell lines, as mentioned earlier.
3. Modulation of immune function: 3β-acetoxy-5α-androstan-17-one has been shown to modulate the activity of immune cells, including T cells and macrophages.
实验室实验的优点和局限性
The advantages of using 3β-acetoxy-5α-androstan-17-one in lab experiments include its high purity, high yield of synthesis, and well-characterized biological effects. It is also relatively easy to handle and store. However, there are some limitations to its use, including its potential toxicity and the need for appropriate safety precautions when handling the compound. It is also important to note that the biological effects of 3β-acetoxy-5α-androstan-17-one can vary depending on the experimental conditions and cell types used.
未来方向
There are several future directions for the study of 3β-acetoxy-5α-androstan-17-one, including:
1. Development of new hormone receptor ligands: The study of 3β-acetoxy-5α-androstan-17-one and its derivatives can provide insights into the development of new hormone receptor ligands with improved specificity and efficacy.
2. Investigation of the role of androgen signaling in disease: The study of 3β-acetoxy-5α-androstan-17-one and its effects on androgen signaling pathways can provide insights into the role of androgen signaling in various diseases, including cancer and metabolic disorders.
3. Development of new anticancer drugs: The study of 3β-acetoxy-5α-androstan-17-one and its derivatives can provide insights into the development of new anticancer drugs that target androgen signaling pathways.
Conclusion
In conclusion, 3β-acetoxy-5α-androstan-17-one is a synthetic steroid hormone that has been widely used in scientific research. Its unique chemical properties and biological effects make it a valuable tool for the study of hormone receptor signaling pathways, steroid metabolism, and cancer research. While there are some limitations to its use, the future directions for the study of this compound are promising and may lead to the development of new hormone receptor ligands and anticancer drugs.
合成方法
The synthesis of 3β-acetoxy-5α-androstan-17-one involves the acetylation of 5α-androstan-17-one using acetic anhydride and pyridine as catalysts. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis is typically high, and the purity of the product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
CAS 编号 |
1241-30-1 |
|---|---|
产品名称 |
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)- |
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
[(3S,5S,8R,9S,10S,13S,14R)-14-hydroxy-10,13-dimethyl-17-oxo-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O4/c1-13(22)25-15-6-9-19(2)14(12-15)4-5-17-16(19)7-10-20(3)18(23)8-11-21(17,20)24/h14-17,24H,4-12H2,1-3H3/t14-,15-,16-,17+,19-,20+,21+/m0/s1 |
InChI 键 |
QFRBKSJRDWKQSR-LSEZITDHSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CCC4=O)O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4=O)O)C)C |
规范 SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4=O)O)C)C |
同义词 |
3β-Acetyloxy-14α-hydroxy-5α-androstan-17-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



